Enolicam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ENOLICAM is a non-steroidal anti-inflammatory drug known for its combined cyclooxygenase and lipoxygenase inhibitory activity. It is effective in trapping oxygen radicals and has shown efficacy in animal models of traumatic shock and osteoarthritis .
Preparation Methods
ENOLICAM can be synthesized through a series of chemical reactions. The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide. This compound reacts with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide. The final step involves the condensation of this intermediate with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran, followed by hydrolysis with hydrochloric acid in refluxing ethanol-water .
Chemical Reactions Analysis
ENOLICAM undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide.
Substitution: The reaction with pyrrolidine and p-toluenesulfonic acid is a substitution reaction.
Scientific Research Applications
ENOLICAM has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cyclooxygenase and lipoxygenase enzymes.
Biology: Its ability to trap oxygen radicals makes it useful in studying oxidative stress and related biological processes.
Mechanism of Action
ENOLICAM exerts its effects by inhibiting the cyclooxygenase and lipoxygenase enzymes, leading to a decrease in the synthesis of prostaglandins and leukotrienes. These molecules are involved in mediating inflammation and pain. By trapping oxygen radicals, this compound also reduces oxidative stress, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
ENOLICAM is unique due to its combined inhibition of both cyclooxygenase and lipoxygenase enzymes. Similar compounds include:
Meloxicam: Another non-steroidal anti-inflammatory drug that primarily inhibits cyclooxygenase-2.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Naproxen: Similar to ibuprofen, it inhibits both cyclooxygenase-1 and cyclooxygenase-2 but has a longer half-life. This compound’s ability to trap oxygen radicals and inhibit both cyclooxygenase and lipoxygenase enzymes sets it apart from these other compounds
Properties
CAS No. |
59755-82-7 |
---|---|
Molecular Formula |
C17H12Cl3NO4S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
7-chloro-N-(3,4-dichlorophenyl)-5-hydroxy-1,1-dioxo-2,3-dihydro-1λ6-benzothiepine-4-carboxamide |
InChI |
InChI=1S/C17H12Cl3NO4S/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10/h1-4,7-8,22H,5-6H2,(H,21,23) |
InChI Key |
ANOGOQXCGBMIJV-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
59755-82-7 | |
Synonyms |
CGS 5391B CGS-5391B enolicam enolicam, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.